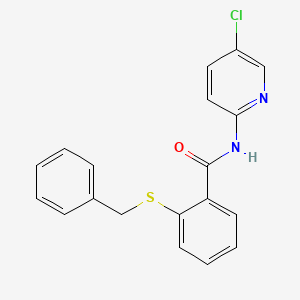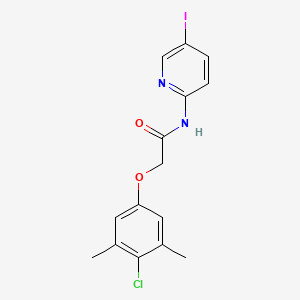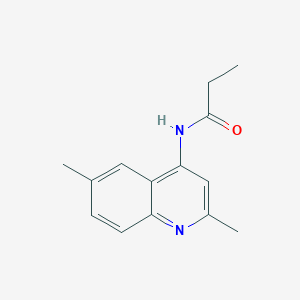
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule drug that has gained attention in recent years for its potential therapeutic applications. 2733.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In diabetes research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect against neurotoxicity and improve cognitive function in animal models.
Wirkmechanismus
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of a protein called glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis, DNA repair, and apoptosis. By inhibiting GAPDH, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide disrupts these processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide inhibits cell proliferation and induces apoptosis. In diabetic animals, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide improves insulin sensitivity and glucose tolerance. In neurodegenerative disorder models, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide protects against neurotoxicity and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency and specificity for GAPDH inhibition. This allows for the study of GAPDH-dependent processes in a controlled manner. However, a limitation of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects. Further studies are needed to fully understand the specificity of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on other cellular processes.
Zukünftige Richtungen
There are several future directions for N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide research. One area of interest is the development of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies for enhanced therapeutic effects. Additionally, the role of GAPDH in various diseases and cellular processes warrants further investigation, and N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide can serve as a valuable tool for these studies.
Synthesemethoden
The synthesis of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting with tert-butyl carbamate and benzylamine. The reaction proceeds through a series of intermediates, ultimately leading to the final product. The synthesis of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been optimized to yield high purity and yield.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)20-18(22)15-21(14-16-10-6-4-7-11-16)25(23,24)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNNYUNIVVPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzenesulfonyl-benzyl-amino)-N-tert-butyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)


![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)

![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)
![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)